molecular formula C11H9BrN2O2S B14917165 2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide

2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide

Cat. No.: B14917165
M. Wt: 313.17 g/mol
InChI Key: RSMRBZNUOOELBS-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. It features a bromine atom at the 2-position and a methoxy group at the 5-position on the benzene ring, with a thiazol-2-yl group attached to the amide nitrogen. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide typically involves the reaction of 2-bromo-5-methoxybenzoic acid with thiazol-2-ylamine. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-azido-5-methoxy-N-(thiazol-2-yl)benzamide or 2-thio-5-methoxy-N-(thiazol-2-yl)benzamide.

    Oxidation: Formation of 2-bromo-5-hydroxy-N-(thiazol-2-yl)benzamide.

    Reduction: Formation of 2-bromo-5-methyl-N-(thiazol-2-yl)benzamide.

    Hydrolysis: Formation of 2-bromo-5-methoxybenzoic acid and thiazol-2-ylamine.

Scientific Research Applications

2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may exert its effects by binding to the active sites of enzymes, thereby blocking their function and leading to the desired biological outcome .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(thiazol-2-yl)benzamide
  • 2-Bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide
  • 2-Bromo-5-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Uniqueness

2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide is unique due to the presence of both the bromine and methoxy substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the thiazole ring makes this compound a valuable scaffold for the development of new bioactive molecules .

Properties

Molecular Formula

C11H9BrN2O2S

Molecular Weight

313.17 g/mol

IUPAC Name

2-bromo-5-methoxy-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C11H9BrN2O2S/c1-16-7-2-3-9(12)8(6-7)10(15)14-11-13-4-5-17-11/h2-6H,1H3,(H,13,14,15)

InChI Key

RSMRBZNUOOELBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2=NC=CS2

Origin of Product

United States

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